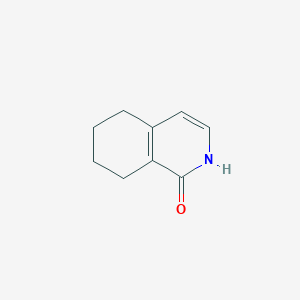

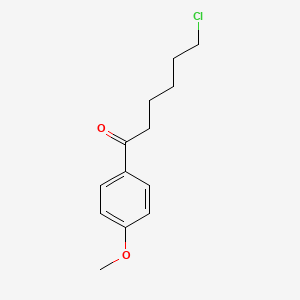

8-Benzyl-2-chloroquinoline-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Benzyl-2-chloroquinoline-3-carbaldehyde is a compound related to the quinoline family, which is known for its diverse applications in medicinal chemistry and as ligands in coordination chemistry. The quinoline structure is versatile and can be modified at various positions to yield compounds with different physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde is synthesized and used as a ligand for rare-earth(III) ions . Another synthesis approach involves the creation of 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone, which is used to design metal–organic systems . Additionally, the synthesis of 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone demonstrates sensitivity and selectivity to Mg2+ ions . A novel approach to synthesize quinolinecarbaldehydes with carbonyl groups at specific positions is also presented, comparing classical methods like Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis . Furthermore, the synthesis of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids involves a one-pot reaction followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen in the heterocyclic quinoline ring. The structure of these compounds can be determined using various spectroscopic techniques, including X-ray diffraction . The coordination environment of these molecules can include different atoms, such as oxygen and nitrogen, which allows them to form complexes with metals . The overall structures of biquinoline derivatives synthesized from 2-chloro-carbaldehyde derivatives are not planar, indicating potential steric hindrance or conformational preferences .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions. For example, the interaction of 2-chloroquinoline-3-carbaldehydes with 2-hetaryl-acetonitriles can lead to condensation products or, under more forcing conditions, cyclic ionic compounds through intramolecular nucleophilic substitution of the chlorine atom . The coordination chemistry of these compounds is also notable, with the ability to form complexes with rare-earth metal ions and nickel(II) ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents like carbonyl groups and the position of these groups on the quinoline ring affect the compound's reactivity and its interaction with metals . The electrochemical properties of these compounds are also of interest, with a correlation between the chemical structure and the reduction and oxidation potentials observed. The presence of a methyl group, for example, facilitates oxidation, while the reduction potential of methylated compounds is more negative compared to non-methylated structures . The fluorescence properties of certain derivatives, such as the sensitivity and selectivity to Mg2+ ions, are also noteworthy .

科学的研究の応用

Synthesis and Chemistry

8-Benzyl-2-chloroquinoline-3-carbaldehyde and related analogs have been studied for their synthesis and chemistry. Hamama et al. (2018) reviewed the synthesis of quinoline ring systems and the reactions used to construct fused or binary quinoline-cord heterocyclic systems, highlighting the significance of these compounds in synthetic applications and biological evaluations (Hamama et al., 2018).

Interaction with Other Compounds

Volovnenko et al. (2009) investigated the interaction of 2-chloroquinoline-3-carbaldehydes with heteroaryl acetonitriles. Their study showed the formation of condensation products and cyclic ionic compounds under certain conditions (Volovnenko et al., 2009).

Synthesis and Reactions

A review by Abdel-Wahab and Khidre (2012) covered the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, emphasizing its applications in the synthesis of biologically important compounds (Abdel-Wahab & Khidre, 2012).

Biological Activity

Ghanei et al. (2016) focused on the biological importance of 2-chloroquinoline-3-carbaldehydes, examining their potential as inhibitors of human AKT1, an enzyme implicated in cancer complications. Their research synthesized and evaluated derivatives of these compounds (Ghanei et al., 2016).

DNA Binding and Antimicrobial Properties

Lamani et al. (2008) synthesized derivatives of 2-chloroquinoline-3-carbaldehyde and studied their interaction with DNA, as well as their antimicrobial activities. This study highlighted the potential of these compounds as antimicrobial agents (Lamani et al., 2008).

Environmental Friendliness in Synthesis

Fu et al. (2014) described a method for preparing functionalized benzo[b][1,8]naphthyridine derivatives using 2-chloroquinoline-3-carbaldehyde, highlighting the environmental friendliness and good yields of this synthesis method (Fu et al., 2014).

将来の方向性

The future directions for research on 8-Benzyl-2-chloroquinoline-3-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and potential applications. The recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggest that these compounds have potential for the development of new heterocyclic organic compounds .

特性

IUPAC Name |

8-benzyl-2-chloroquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c18-17-15(11-20)10-14-8-4-7-13(16(14)19-17)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPZJNNVBWUGFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC3=CC(=C(N=C32)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-2-chloroquinoline-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)